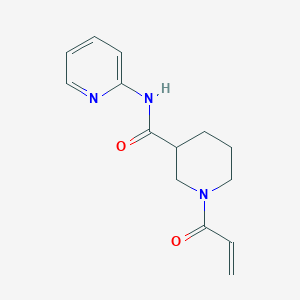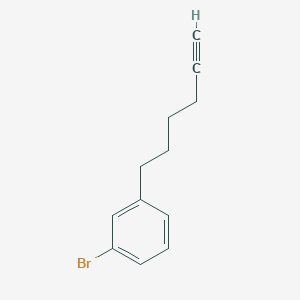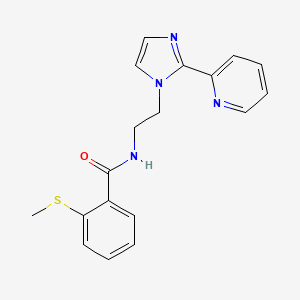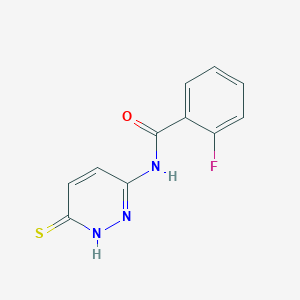
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide, commonly known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPCC belongs to the class of piperidine compounds and is synthesized through various methods.
Wirkmechanismus
PPCC exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. PPCC has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been shown to protect neurons from oxidative stress and inflammation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
PPCC has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. PPCC also inhibits the growth and replication of fungi and viruses by disrupting their cell membranes. In neurodegenerative disorders, PPCC has been found to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PPCC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. PPCC is also stable under various conditions, making it suitable for long-term storage. However, PPCC has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and storage. Additionally, PPCC has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for PPCC research. One potential area of research is the development of PPCC-based drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, PPCC could be investigated further for its potential use in the treatment of neurodegenerative disorders. Future research could also focus on optimizing the synthesis of PPCC to improve yield and purity. Lastly, the development of new methods for the delivery of PPCC could increase its efficacy and reduce toxicity.
Conclusion:
In conclusion, PPCC is a chemical compound that has shown great potential for therapeutic applications. Its anticancer, antifungal, and antiviral properties, as well as its ability to protect neurons from oxidative stress and inflammation, make it a promising candidate for drug development. While there are some limitations to its use in lab experiments, further research could lead to the development of new and effective treatments for a range of diseases.
Synthesemethoden
PPCC can be synthesized through various methods, including the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by condensation with acryloyl chloride. Another method involves the reaction of 2-acetylpyridine with piperidine-3-carboxylic acid, followed by cyclization with acetic anhydride. The synthesis of PPCC requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
PPCC has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. PPCC has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPCC has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)17-9-5-6-11(10-17)14(19)16-12-7-3-4-8-15-12/h2-4,7-8,11H,1,5-6,9-10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNINVADJRVQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)
![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)
![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)
![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)


